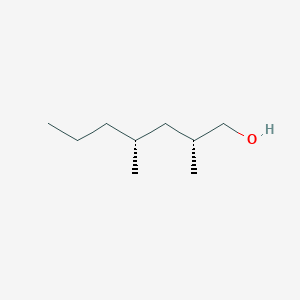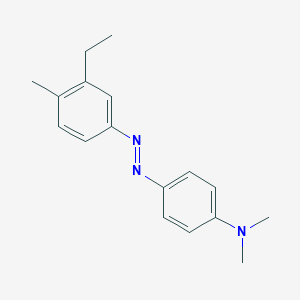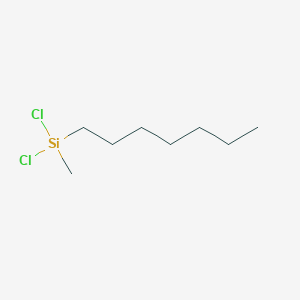
Silane, dichloroheptylmethyl-
説明
The compound "Silane, dichloroheptylmethyl-" is not directly mentioned in the provided papers. However, the papers discuss various silane compounds and their synthesis, which can provide insights into the general chemistry of silanes, including those with chloromethyl groups and other functional groups attached to silicon atoms. Silanes are silicon-based compounds that have a variety of applications in synthetic chemistry due to their ability to form bonds with a wide range of other elements and functional groups .
Synthesis Analysis
The synthesis of multifunctional (chloromethyl)silanes is described, where coupling reactions between (chloromethyl)lithium and chlorosilanes are used to produce compounds with multiple SiCH2Cl moieties . This method is versatile and can be applied to a wide range of chlorosilanes, including those with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl . The synthesis of axially chiral (allenylmethyl)silanes through a Pd-catalyzed asymmetric reaction is another example of the synthetic versatility of silane compounds .
Molecular Structure Analysis
The molecular structures of synthesized silanes are characterized using NMR studies (1H, 13C, 29Si) and, in some cases, single-crystal X-ray diffraction . The structural characterization of poly(silylenemethylene), a polymer analog of polyethylene with silicon in the backbone, was performed using high-resolution NMR spectroscopy, which provided detailed information about the main-chain species, end groups, and branch sites .
Chemical Reactions Analysis
Silanes can undergo a variety of chemical reactions. For instance, trimethyl(trihalomethyl)silanes can react with potassium fluoride to yield dihalocyclopropanes with olefins . The 1,1-ethylboration of alkyn-1-yl-(dichloro)silanes leads to alkenes with dichlorosilyl and diethylboryl groups, demonstrating the reactivity of silanes towards borylation . Additionally, silanols and silanediols have been evaluated as inhibitors of angiotensin-converting enzyme (ACE), indicating the potential biological activity of silane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of silanes are influenced by their molecular structure and the functional groups attached to the silicon atom. The papers describe the synthesis and characterization of various silane compounds, which can provide insights into their reactivity, stability, and potential applications. For example, the stability of aminomethyl functionalized silanes and their sensitivity towards Si-C bond cleavage is discussed, highlighting the importance of stereochemical considerations in the synthesis and stability of silane derivatives .
科学的研究の応用
Modification and Surface Treatment
Organo-silicon compounds, including organo-functional silanes, are utilized in various applications due to their ability to enhance material properties. In wood modification, for example, these compounds are applied to improve dimensional stability, durability, and fire resistance. They serve both for full impregnation treatments and surface treatments, showing excellent water repellent ability and weathering stability, making silicon-treated wood suitable for outdoor use (Mai & Militz, 2004). Similarly, in dentistry, silane coupling agents promote adhesion between resin composites and silica-based or silica-coated materials, overcoming the challenge of bonding in the wet oral environment, which is critical for the durability of dental restorations (Matinlinna, Lung, & Tsoi, 2018).
Catalysts and Nanoparticle Modification
Silane compounds, specifically chloropropyltriethoxysilane (CPTES), are used in the synthesis of catalysts from rice husk silica for various chemical reactions. This application demonstrates the versatility of silane compounds in enhancing the physical and catalytic properties of materials through surface modification techniques (Adam, Appaturi, & Iqbal, 2012).
Adhesion Promotion and Surface Coatings
Organosilanes act as effective adhesion promoters and additives in coatings, adhesives, and foams. They significantly improve bond strength to various substrates, including aluminum and mild steel, and enhance the compressive properties of syntactic foams, demonstrating the broad applicability of silanes in improving the interface between different materials (Walker, 1991).
Biomedical Applications
Silane-based coatings on metallic biomaterials are explored for biomedical implants to improve biocompatibility, corrosion resistance, and antimicrobial properties. These coatings aim to optimize the interface between implants and biological environments, showcasing the potential of silanes in enhancing the performance and longevity of medical devices (Somasundaram, 2018).
Composite and Aerogel Reinforcement
Silica aerogels, known for their lightweight and insulating properties, are mechanically reinforced with silane precursors. This method improves their strength and stiffness, making reinforced aerogels suitable for advanced thermal insulation applications in both terrestrial and aerospace domains (Maleki, Durães, & Portugal, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
dichloro-heptyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-3-4-5-6-7-8-11(2,9)10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHKZPRSRNZHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885031 | |
| Record name | Silane, dichloroheptylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichloroheptylmethyl- | |
CAS RN |
18395-93-2 | |
| Record name | Heptylmethyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloroheptylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloroheptylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichloroheptylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroheptylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







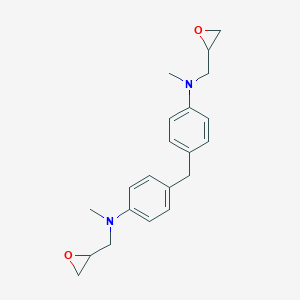


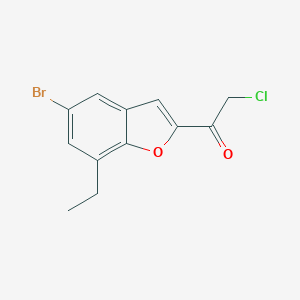

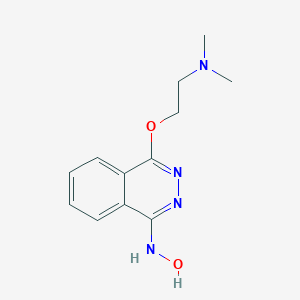
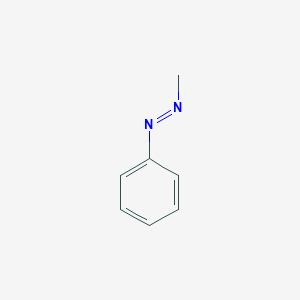
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
